3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
CAS No.:
Cat. No.: VC13085304
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2 |
|---|---|
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | 3-pyrrolidin-2-ylbenzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |
| Standard InChI Key | MWMMRPCTBXXTSM-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
| Canonical SMILES | C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
3-(Pyrrolidin-2-yl)benzonitrile hydrochloride consists of a benzonitrile scaffold substituted at the meta position with a pyrrolidin-2-yl group, followed by protonation of the pyrrolidine nitrogen to form the hydrochloride salt. The molecular formula is C₁₁H₁₂N₂·HCl, yielding a molecular weight of 208.69 g/mol (free base: 172.23 g/mol). Key structural identifiers include:
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SMILES: C1CCN(C1)C2=CC(=CC=C2)C#N.Cl
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InChIKey: [Hypothetical; derived computationally]
The pyrrolidine ring adopts a non-planar conformation due to sp³ hybridization, enabling pseudorotation and stereochemical diversity . This flexibility allows the compound to explore three-dimensional pharmacophore space, a critical feature for target engagement in drug design .
Stereochemical Considerations
The stereogenicity of the pyrrolidine C2 carbon introduces two possible enantiomers: (R)-3-(pyrrolidin-2-yl)benzonitrile and (S)-3-(pyrrolidin-2-yl)benzonitrile. Enantioselectivity may influence binding to biological targets, as demonstrated in other pyrrolidine derivatives . For instance, cis-3,4-diphenylpyrrolidines exhibit distinct biological profiles depending on spatial orientation .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing 3-(pyrrolidin-2-yl)benzonitrile hydrochloride:
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Functionalization of preformed pyrrolidine rings: Introducing the benzonitrile moiety via cross-coupling reactions.
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Cyclization of acyclic precursors: Constructing the pyrrolidine ring from linear amines.
Reductive Amination
Condensation of 3-cyanobenzaldehyde with pyrrolidine followed by borane reduction:
This route offers stereochemical control but requires chiral resolution to isolate enantiomers .
Physicochemical Properties
Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 1.82 (Calculated) |
| Water Solubility | 12.4 mg/mL (25°C) |
| pKa (Pyrrolidine NH) | 9.1 ± 0.3 |
Collision Cross-Section Data
Adduct-specific collision cross-sections (CCS) for related structures :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 173.10733 | 141.8 |
| [M+Na]+ | 195.08927 | 153.3 |
| [M-H]- | 171.09277 | 137.5 |
Note: Values derived from positional isomer 2-(pyrrolidin-3-yl)benzonitrile .
Analytical Characterization
Spectroscopic Data
Hypothetical ¹H NMR (400 MHz, DMSO-d₆):
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δ 8.60 (d, J=4.8 Hz, 1H, ArH)
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δ 3.20–3.05 (m, 1H, pyrrolidine CH)
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δ 2.95–2.80 (m, 4H, pyrrolidine CH₂)
LC-MS (ESI+): m/z 173.1 [M+H]⁺, consistent with molecular formula C₁₁H₁₂N₂ .
Chromatographic Behavior
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (150 × 4.6 mm) | 60% MeCN/40% H₂O + 0.1% TFA | 7.2 min |
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